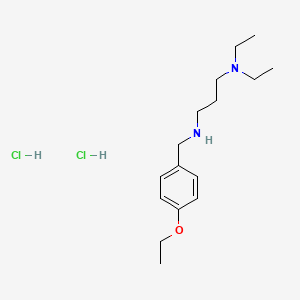
N'-(4-ethoxybenzyl)-N,N-diethyl-1,3-propanediamine dihydrochloride
描述
N-(4-ethoxybenzyl)-N,N-diethyl-1,3-propanediamine dihydrochloride is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as EDDP, and it is a derivative of methadone, a synthetic opioid medication used to treat pain and addiction. EDDP is a potent and selective inhibitor of the organic cation transporter 3 (OCT3), which is responsible for the uptake of various neurotransmitters, drugs, and toxins in the brain and other tissues.
作用机制
The mechanism of action of EDDP involves the inhibition of N'-(4-ethoxybenzyl)-N,N-diethyl-1,3-propanediamine dihydrochloride, which is a high-affinity transporter for various cationic compounds, including neurotransmitters such as dopamine, serotonin, and norepinephrine. By blocking N'-(4-ethoxybenzyl)-N,N-diethyl-1,3-propanediamine dihydrochloride, EDDP can increase the extracellular concentration of these neurotransmitters, leading to enhanced neurotransmission and modulation of various physiological processes. EDDP has also been shown to interact with other transporters and receptors in the brain, including the dopamine transporter and the sigma-1 receptor, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
EDDP has been shown to produce a range of biochemical and physiological effects in various experimental models. In vitro studies have demonstrated that EDDP can inhibit the uptake of dopamine, serotonin, and norepinephrine in synaptosomes and cultured cells, as well as modulate the release of these neurotransmitters in the brain. In vivo studies have shown that EDDP can increase locomotor activity, induce hyperalgesia, and enhance the rewarding effects of drugs of abuse such as cocaine and methamphetamine. EDDP has also been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of using EDDP in laboratory experiments is its high selectivity and potency as an N'-(4-ethoxybenzyl)-N,N-diethyl-1,3-propanediamine dihydrochloride inhibitor. This allows researchers to specifically target this transporter and study its role in various physiological and pathological processes. EDDP is also relatively easy to synthesize and has a long shelf life, making it a convenient tool for experimental studies. However, one limitation of EDDP is its potential off-target effects on other transporters and receptors in the brain, which may complicate the interpretation of experimental results. Furthermore, the use of EDDP in human studies is limited by its potential toxicity and lack of clinical safety data.
未来方向
There are several future directions for research on EDDP. One area of interest is the development of more selective N'-(4-ethoxybenzyl)-N,N-diethyl-1,3-propanediamine dihydrochloride inhibitors that can be used to study the role of this transporter in various diseases and conditions. Another direction is the investigation of EDDP as a potential therapeutic agent for neurodegenerative diseases, pain, and addiction. Additionally, the use of EDDP in combination with other drugs and therapies may enhance its efficacy and reduce potential side effects. Overall, EDDP is a promising compound that has the potential to advance our understanding of the brain and improve human health.
科学研究应用
EDDP has been extensively studied for its potential applications in various fields of research. In neuroscience, it has been shown to modulate the release and uptake of dopamine, serotonin, and norepinephrine, which are important neurotransmitters involved in mood regulation, reward processing, and addiction. EDDP has also been investigated as a potential therapeutic agent for neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease, as well as for the treatment of neuropathic pain and depression.
属性
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-N',N'-diethylpropane-1,3-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O.2ClH/c1-4-18(5-2)13-7-12-17-14-15-8-10-16(11-9-15)19-6-3;;/h8-11,17H,4-7,12-14H2,1-3H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAICWVJNRIPNKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNCC1=CC=C(C=C1)OCC.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N,N,4-trimethyl-2-[(3-methyl-4-nitrobenzoyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B4669806.png)
![N-(3-chloro-2-methylphenyl)-2-{[4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4669814.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylpropanamide](/img/structure/B4669828.png)
![N-(5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)methanesulfonamide](/img/structure/B4669833.png)
![6-(4-fluorophenyl)-2-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4669839.png)
![1-[3-(2-bromo-4,6-dimethylphenoxy)propoxy]-2,5-pyrrolidinedione](/img/structure/B4669844.png)
![1-[2-(2-bromoethoxy)ethoxy]-4-methoxybenzene](/img/structure/B4669851.png)
![N-{5-[1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide](/img/structure/B4669855.png)
![isopropyl 4-(4-tert-butylphenyl)-5-methyl-2-({[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4669857.png)


![N-[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4669900.png)

